molecular formula C20H22N2O3S B2608583 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 879929-98-3

1-(3,4-dimethylphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2608583
CAS No.: 879929-98-3
M. Wt: 370.47
InChI Key: ZOFZRAZWDDPTTG-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
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Scientific Research Applications

Luminescence Sensing

  • Fluorescence Sensing: Certain dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized and shown to be selectively sensitive to benzaldehyde-based derivatives. These complexes demonstrate potential as fluorescence sensors for detecting chemicals like benzaldehyde, m-methylbenzaldehydes, and related compounds due to their characteristic sharp emission bands (Shi et al., 2015).

Structural Chemistry

  • X-ray Crystallography Studies: The reaction of trans-3,4-dibromotetrahydrothiophen dioxide with various amines has led to the synthesis of perhydro-trans-thieno[3,4-d]imidazol-2-one SS-dioxides. These compounds have been studied using X-ray crystallography, providing insights into their structural properties (Ellis et al., 1972).

Magnetic and Photochromic Behavior

  • Multifunctional Mononuclear Complexes: Bisthienylethenes containing N,O-donor binding sites have been used to synthesize mononuclear complexes exhibiting both slow magnetic relaxation and photochromic behavior. These complexes open avenues for applications in materials science, particularly in developing multifunctional materials (Cao et al., 2015).

Catalysis

  • Catalyst Recycling: A novel fluorous room-temperature ionic liquid has been employed as a solvent for the homogeneous hydrosilylation of alkenes, demonstrating high efficiency in catalyst recycling with an average retention of catalyst activity. This highlights its potential for sustainable and environmentally friendly catalytic processes (van den Broeke et al., 2002).

Gas Adsorption

  • Selective Gas Adsorption: Charged metal-organic frameworks with non-interpenetrated structures have been constructed, demonstrating selective adsorption properties. Such materials are promising for applications in gas storage, separation, and purification, highlighting their potential in addressing environmental and energy-related challenges (Sen et al., 2014).

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-13-5-4-6-16(9-13)21-18-11-26(24,25)12-19(18)22(20(21)23)17-8-7-14(2)15(3)10-17/h4-10,18-19H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFZRAZWDDPTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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